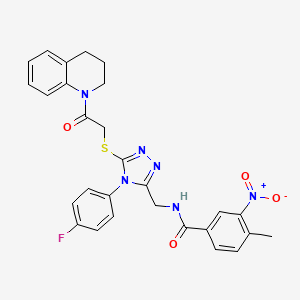

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

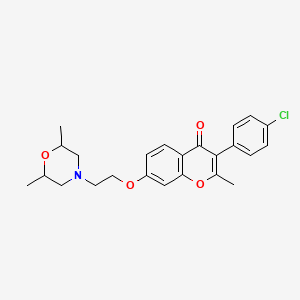

The compound is a complex molecule featuring a dihydroquinoline moiety, a triazole ring, and a nitrobenzamide group. It is not directly discussed in the provided papers, but the papers do offer insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that can include the formation of dihydroquinoline and quinazoline derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt, which suggests that similar methods could be applied to synthesize the dihydroquinoline part of the target compound . Additionally, the formation of heterocyclic rings containing nitrogen, as seen in the condensation of o-aminobenzamide with aldehydes, could be relevant to the synthesis of the triazole and quinazoline components of the compound .

Molecular Structure Analysis

The molecular structure of the target compound likely includes several key features such as a dihydroquinoline core, a triazole ring, and a nitrobenzamide moiety. The single-crystal X-ray structure of a related compound, 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, provides a precedent for the analysis of the dihydroquinoline portion of the molecule . The crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, could offer insights into the potential crystalline structure of the target compound .

Chemical Reactions Analysis

The behavior of related compounds under various conditions can shed light on the potential reactivity of the target molecule. For example, the acid and base hydrolysis of iminoquinazolines could be analogous to the reactions that the dihydroquinoline and triazole components of the target compound might undergo . The base-catalyzed cyclization of N-substituted o-nitrobenzamides to form quinazolines suggests that the target compound could also participate in similar cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of structurally similar compounds. The use of a compound with a fluorophenyl group for treating various disorders indicates that the target compound might also possess biological activity . The thermal behavior of cyclic hydroxamic acids related to the quinazoline structure could provide information on the stability and decomposition patterns of the target compound . The spectroscopic data from the u.v. and n.m.r. spectra of arylidene derivatives and their isomeric tetrahydroquinazolines could be used to predict the spectroscopic properties of the target compound .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research on compounds structurally related to "N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide" focuses on the synthesis and applications of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For instance, studies have demonstrated methods for synthesizing quinazolinones, a class of compounds with notable significance in pharmaceuticals, highlighting techniques that may be applicable to the synthesis of complex molecules like the one (Romero et al., 2013). These methods emphasize the importance of such compounds in developing new therapeutic agents.

Biological Activity of Heterocyclic Compounds

The research on quinoline and triazole derivatives reveals their potential antimicrobial properties, suggesting areas of application for related compounds. For example, novel triazole derivatives bearing a quinoline ring have been synthesized and evaluated for antimicrobial activity, indicating a promising avenue for developing new antimicrobial agents (Yurttaş et al., 2020). Such findings underscore the relevance of exploring the biological activities of complex molecules like "N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide" in the context of antimicrobial research.

Application in Molecular Imaging

The structural complexity of the compound suggests potential utility in the design of imaging agents for diagnostic purposes, as exemplified by studies on related molecules. The development and evaluation of imaging agents, such as those used in PET scans to assess cellular proliferation in tumors, highlight the potential application of structurally complex molecules in medical diagnostics (Dehdashti et al., 2013). This area of research presents significant opportunities for leveraging the unique properties of such compounds in enhancing diagnostic techniques.

Propriétés

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FN6O4S/c1-18-8-9-20(15-24(18)35(38)39)27(37)30-16-25-31-32-28(34(25)22-12-10-21(29)11-13-22)40-17-26(36)33-14-4-6-19-5-2-3-7-23(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3,(H,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJJUAHYJVMGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)